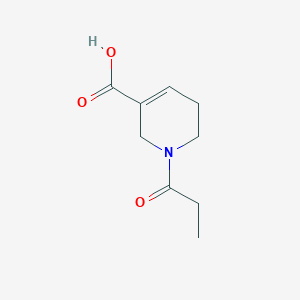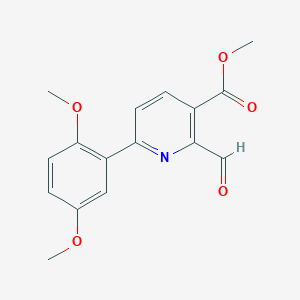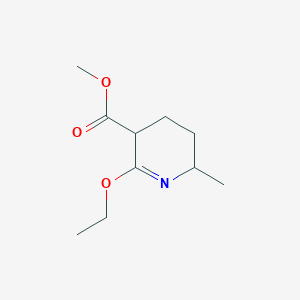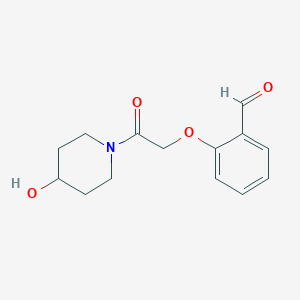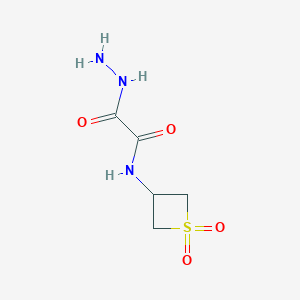
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide is a compound that has garnered interest in the field of pharmaceutical chemistry due to its unique structure and potential applications. This compound features a thietane ring, which is a four-membered ring containing sulfur, and is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide typically involves the oxidation of thietane derivatives. One common method includes the reaction of 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form 1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole . This intermediate can then be further reacted with hydrazine derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrazinyl and oxoacetamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound’s hydrazinyl and oxoacetamide groups are believed to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems, contributing to its potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-1,2,4-triazole: A precursor in the synthesis of the target compound.
1-(1-Oxidothietan-3-yl)-1,2,4-triazole: Another intermediate in the synthetic pathway.
4-(2-Oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: A compound with similar antidepressant properties.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide is unique due to its combination of a thietane ring with hydrazinyl and oxoacetamide groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C5H9N3O4S |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
N-(1,1-dioxothietan-3-yl)-2-hydrazinyl-2-oxoacetamide |
InChI |
InChI=1S/C5H9N3O4S/c6-8-5(10)4(9)7-3-1-13(11,12)2-3/h3H,1-2,6H2,(H,7,9)(H,8,10) |
InChI Key |
GIEYCHBLCMMLSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC(=O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)
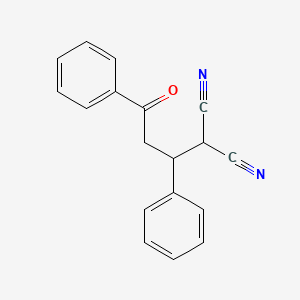

![1-[2-[[(3-Chloro-4-methoxyanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B13000967.png)

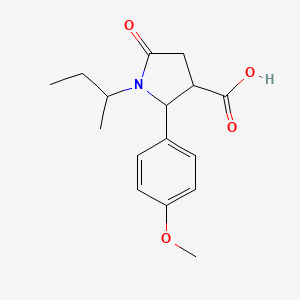

![N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13000987.png)
![N-Ethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13001003.png)
